Product packaging for BAY38-7690(Cat. No.:CAS No. 246872-58-2)

BAY38-7690

Cat. No.: B605936
CAS No.: 246872-58-2
M. Wt: 391.8028
InChI Key: KUNKHBQPUQEYFO-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Limitations of Current Nucleos(t)ide Analog Therapies and Interferon-Alpha

Current therapeutic approaches for chronic HBV infection primarily involve nucleos(t)ide analogs (NAs) and pegylated interferon-alpha (PEG-IFNα). nih.govgastroenterologyandhepatology.net While these treatments are effective at suppressing viral replication and can improve prognosis, they have notable limitations. mednexus.org NAs, such as lamivudine (B182088), entecavir, and tenofovir, target the viral polymerase, inhibiting HBV DNA synthesis. mednexus.org However, they rarely lead to a functional cure, defined as the sustained loss of Hepatitis B surface antigen (HBsAg) and undetectable HBV DNA after treatment cessation. nih.govmednexus.orgnih.gov Long-term NA therapy is often required, which carries the risk of developing drug resistance. nih.govgastroenterologyandhepatology.net Interferon-alpha, an immune-modulatory therapy, offers a finite treatment duration and does not lead to drug resistance, but it is associated with significant side effects and lower response rates compared to NAs. nih.govgastroenterologyandhepatology.netresearchgate.net Neither class of drugs effectively eliminates the stable viral intermediate, covalently closed circular DNA (cccDNA), which persists in infected hepatocytes and is a major reason for viral persistence and potential relapse after treatment discontinuation. mednexus.orgnih.govnih.gov

Rationale for Novel Direct-Acting Antivirals Targeting Viral Replication Cycle

The limitations of current therapies highlight the urgent need for novel antiviral agents that can achieve higher rates of functional cure and overcome issues like drug resistance and cccDNA persistence. This has driven the development of direct-acting antivirals (DAAs) that target different stages of the HBV replication cycle. nih.govwjgnet.comnih.govnatap.org These novel targets include viral entry, cccDNA formation and stability, viral transcripts, capsid assembly, and virion secretion. nih.govnatap.org By interfering with essential viral processes, DAAs aim to achieve more profound viral suppression and potentially eliminate the virus from infected cells. nih.govnatap.org

Overview of Capsid Assembly Modulators (CAMs) as a Therapeutic Class

Capsid assembly modulators (CAMs) represent a promising class of novel direct-acting antivirals for HBV. nih.govnovalix.comasm.org The HBV core protein (HBc) is essential for forming the viral nucleocapsid, a crucial step in the HBV life cycle involved in encapsidating the pregenomic RNA (pgRNA) and viral polymerase for reverse transcription. nih.govasm.orgasm.org CAMs bind to the core protein dimers and interfere with the proper assembly of the nucleocapsid. nih.gov This interference can lead to the formation of aberrant or empty capsids that are incapable of packaging the pgRNA-polymerase complex, thereby blocking reverse transcription and subsequent viral DNA synthesis. asm.orgasm.org CAMs can also disrupt preformed capsids and interfere with cccDNA formation. asm.orgeatg.org CAMs are classified into different types based on their mechanism; for instance, Class A CAMs (CAM-As) induce the formation of aberrant core protein structures. novalix.comasm.orgasm.org This mechanism of action, distinct from that of NAs, makes CAMs valuable candidates for combination therapies aimed at achieving a functional cure. mednexus.org

Properties

CAS No.

246872-58-2

Molecular Formula

C19H16ClF2N3O2

Molecular Weight

391.8028

IUPAC Name

ethyl (R)-4-(2-chloro-4-fluorophenyl)-2-(3-fluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C19H16ClF2N3O2/c1-3-27-19(26)15-10(2)24-18(17-14(22)5-4-8-23-17)25-16(15)12-7-6-11(21)9-13(12)20/h4-9,16H,3H2,1-2H3,(H,24,25)/t16-/m0/s1

InChI Key

KUNKHBQPUQEYFO-INIZCTEOSA-N

SMILES

O=C(C1=C(C)NC(C2=NC=CC=C2F)=N[C@H]1C3=CC=C(F)C=C3Cl)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BAY38-7690;  BAY 38-7690;  BAY-38-7690;  BAY387690;  BAY 387690;  BAY-387690.

Origin of Product

United States

Classification and Pharmacological Profile of Bay38 7690

Identification as a Heteroaryldihydropyrimidine (HAP)

BAY38-7690 belongs to a chemical class known as heteroaryldihydropyrimidines (HAPs). asm.orgnih.gov HAPs are a group of compounds recognized for their ability to inhibit HBV replication by modulating the assembly of the viral capsid. asm.org The development of HAP analogs, including this compound, originated from research aimed at identifying novel non-nucleosidic inhibitors of HBV. patsnap.comasm.org The fundamental structure of these compounds allows them to interact directly with the HBV core protein (Cp), which is the building block of the viral capsid. asm.orgresearchgate.net

Table 1: Chemical and Research Information for this compound

Property Detail
Chemical Class Heteroaryldihydropyrimidine (HAP)
Molecular Formula C19H16ClF2N3O2
CAS Registry Number 246872-44-6
Originator Bayer AG
Primary Target Hepatitis B Virus (HBV) Core Protein (Cp)

Characterization as a Type I Capsid Assembly Modulator (CAM-A)

This compound is classified as a Type I, or Class A, Capsid Assembly Modulator (CAM-A). biorxiv.orgnih.gov CAMs are therapeutic agents that interfere with the formation of the viral capsid, a process essential for protecting the viral genome and for viral replication. nih.gov There are two main types of CAMs:

CAM-E (Class E): These modulators lead to the formation of empty, but morphologically normal, capsids. biorxiv.org

CAM-A (Class A): This class, which includes this compound, induces the formation of aberrant, non-capsid structures. biorxiv.orgresearchgate.net

Research shows that this compound and other HAPs bind to the HBV core protein (Cp) and misdirect its assembly. asm.orgresearchgate.net Instead of forming functional capsids, treatment with this compound causes the core proteins to form large, irregular aggregates. asm.orgnih.gov This action effectively disrupts the viral life cycle by preventing the proper encapsidation of the viral polymerase and pregenomic RNA (pgRNA), which in turn blocks HBV replication. nih.gov

Detailed cellular studies have revealed that this compound induces a time- and dose-dependent aggregation of Cp within the nucleus of infected cells. asm.org These aggregates have been found to be associated with promyelocytic leukemia nuclear bodies (PML-NBs), which are cellular structures involved in various processes including antiviral responses. asm.orgmdpi.com This interaction with PML-NBs is a characteristic feature of some HAP CAM-A compounds. biorxiv.orgnih.govresearchgate.net The formation of these aberrant protein structures may disrupt cellular processes and potentially lead to the death of the infected hepatocyte. biorxiv.orgnih.gov

Table 2: Effects of this compound as a CAM-A

Effect Description Source
Inhibition of HBV Replication Exhibits antiviral activity with a half-maximal effective concentration (EC50) of 0.6 µM in HepAD38 cells. asm.org
Core Protein (Cp) Aggregation Promotes the formation of large, heterogeneous, and aberrant Cp aggregates instead of functional capsids. asm.orgnih.gov
Cellular Cp Reduction Causes a dose-dependent decrease in the amount of Cp in infected cells. asm.org
Nuclear Foci Formation Induces Cp to aggregate in nuclear foci associated with promyelocytic leukemia (PML) nuclear bodies. asm.orgmdpi.com

Molecular and Cellular Mechanism of Action of Bay38 7690

Direct Interaction with HBV Core Protein (Cp)

The mechanism of BAY38-7690 is predicated on its ability to directly bind to the HBV core protein. asm.org This interaction is independent of viral replication, as demonstrated by the induction of Cp aggregation in cells overexpressing the core protein from a vector lacking other HBV sequences. asm.org Furthermore, a known HAP resistance mutation in the core protein, T109M, abrogates the aggregating effect of this compound, confirming that the compound's activity is a direct result of binding to the core protein. asm.org

This compound acts as a core protein allosteric modulator (CpAM). osti.gov By binding to a site distinct from the sites of protein-protein interaction necessary for normal capsid assembly, it allosterically alters the conformation and flexibility of the core protein dimers. This modulation enhances the kinetics of assembly and strengthens the interactions between core protein subunits. osti.govnih.gov However, this accelerated and stabilized assembly process is misguided, leading to the formation of non-functional structures instead of replication-competent icosahedral capsids. biorxiv.org

The binding site for HAP compounds, including this compound, is a hydrophobic pocket at the interface between two core protein dimers. elifesciences.orgnih.govresearchgate.net This pocket is crucial for the proper regulation of capsid assembly. While the precise crystal structure of this compound bound to the HBV core protein is not detailed in the provided search results, studies of other HAP molecules in this pocket reveal key interactions. For instance, hydrogen bond interactions with residues such as Trp102 can help stabilize the conformation of the HAP-HBV complex. mdpi.com The binding of HAPs in this pocket stabilizes an "assembly-active" conformation of the core protein dimer. biorxiv.org

Structure-activity relationship (SAR) studies on the heteroaryldihydropyrimidine class have provided insights into the chemical features that govern their antiviral potency. mdpi.comnih.gov These studies, often employing 3D-QSAR models, have explored modifications at various positions of the dihydropyrimidine (B8664642) core. nih.gov For example, substitutions at the C5 and C6 positions of the dihydropyrimidine ring have been extensively investigated to enhance metabolic stability and anti-HBV activity while reducing off-target effects like hERG inhibition. nih.gov The exploration of different substituents has led to the development of new HAP derivatives with improved pharmacological profiles. nih.gov

FeatureDescriptionSignificance
Binding Pocket Hydrophobic pocket at the core protein dimer-dimer interface. elifesciences.orgnih.govresearchgate.netAllosterically modulates Cp conformation, leading to misassembly. osti.govbiorxiv.org
Key Interactions Potential for hydrogen bonding with residues like Trp102. mdpi.comStabilizes the binding of the compound to the core protein. mdpi.com
SAR - C5 Position Modifications of the alkyl group at the C5 position of the dihydropyrimidine core. nih.govInfluences the potency and metabolic properties of the compound. nih.gov
SAR - C6 Position Introduction of carboxyl and hydrophobic groups at the C6 position. nih.govCan improve metabolic stability and reduce toxicity. nih.gov

Impact on Viral Capsid Assembly and Nucleocapsid Formation

The allosteric modulation of the core protein by this compound has profound consequences for the assembly of the viral capsid and the formation of the nucleocapsid, which is the mature core particle containing the viral genome and polymerase.

A defining characteristic of HAP compounds is their ability to accelerate the kinetics of capsid assembly. osti.govnih.govbiorxiv.org By stabilizing the core protein dimers in a conformation that is primed for assembly, this compound increases the rate of protein-protein association. osti.gov However, this kinetic acceleration is detrimental to the fidelity of the assembly process. The rapid assembly bypasses the normal quality control mechanisms that ensure the formation of correctly structured icosahedral capsids, leading instead to a chaotic and uncontrolled polymerization of core protein dimers. biorxiv.org This kinetic disruption is a key aspect of the antiviral mechanism, suggesting a competition between productive, pgRNA-templated assembly and drug-induced misassembly.

In vitro studies have shown that in the presence of this compound, the assembly of recombinant core protein results in the formation of large, heterogeneous, and misshapen capsid assemblies. asm.org These aberrant structures are not the uniform icosahedral particles seen in normal assembly. nih.gov In HBV-infected cells treated with this compound, the core protein is observed to form aggregates, often in nuclear foci associated with promyelocytic leukemia (PML) nuclear bodies. asm.orgnih.gov These drug-induced aggregates represent non-functional accumulations of the core protein, which are incapable of participating in the later steps of the viral lifecycle. The formation of these aberrant structures is also associated with a time- and dose-dependent decrease in the total amount of detectable core protein in the cell, which may be due to proteasomal degradation of the misassembled products. nih.govnih.gov

Effect of this compoundObservation in vitroObservation in cellulo
Capsid Morphology Large, heterogeneous, and misshapen assemblies. asm.orgAggregates of core protein. asm.org
Subcellular Localization Not applicableNuclear foci, associated with PML nuclear bodies. asm.orgnih.gov
Core Protein Levels Not directly measuredTime- and dose-dependent decrease. asm.org

A critical function of the HBV capsid is the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase. nih.gov This process is essential for the reverse transcription of pgRNA into the DNA genome of new virions. By forcing the rapid and incorrect assembly of the core protein into aberrant structures, this compound effectively prevents the proper formation of capsids that can encapsidate the pgRNA-polymerase complex. plos.org The misassembled structures are not competent for pgRNA packaging. nih.gov This disruption of encapsidation is a central element of the antiviral activity of capsid assembly modulators, as it halts the production of new viral genomes. plos.org

Effects on Intracellular Core Protein Homeostasis

The heteroaryldihydropyrimidine (HAP) compound this compound disrupts the replication of the Hepatitis B Virus (HBV) by profoundly affecting the homeostasis of the viral core protein (Cp) within infected cells. asm.org This disruption is characterized by a reduction in core protein levels and the induction of protein aggregation, which interferes with the normal virus life cycle. asm.orgnih.gov

Modulation of Core Protein Levels in Infected Cells

Treatment of HBV-infected cells with this compound leads to a significant reduction in the total amount of intracellular core protein. asm.org This effect has been observed to be both time- and dose-dependent. asm.orgresearchgate.net In cell culture models, such as HepAD38 cells, this compound treatment resulted in a progressive suppression of Cp levels over several days. asm.org Western blot analysis of lysates from cells treated with concentrations ranging from 0.25 µM to 5 µM showed a clear dose-dependent decrease in core protein. asm.org Time-course experiments revealed that a substantial loss of the core protein occurs within 48 hours of treatment. researchgate.net

Effects of this compound on HBV Core Protein Levels in HepAD38 Cells
ParameterObservationConcentration Range StudiedSource
Dose-DependenceIncreasing concentrations of this compound lead to greater suppression of Core protein (Cp).0.25 µM to 5 µM asm.org
Time-DependenceThe majority of Core protein (Cp) is lost by 48 hours post-treatment.Not Applicable researchgate.net

Induction of Core Protein Aggregation

A key mechanistic feature of this compound is its ability to induce the aggregation of the HBV core protein. asm.org This action is a result of the direct binding of this compound to the core protein, which alters its normal assembly process. asm.org Instead of forming regular viral capsids, the core proteins misassemble into large, irregular aggregates. asm.orgnih.gov This effect is independent of viral replication, as it can be reproduced in cells that are engineered to overexpress only the core protein. asm.org Furthermore, a known HAP resistance mutation in the core protein (T109M) abrogates the aggregating effect, confirming that the phenomenon is due to a direct compound-protein interaction. asm.org

Further investigation into the nature of these nuclear structures has revealed that the this compound-induced core protein aggregates are associated with Promyelocytic Leukemia Nuclear Bodies (PML-NBs). asm.org PML-NBs are distinct subnuclear structures that are involved in a variety of cellular processes, including responses to viral infections. asm.orgnih.gov The main scaffold of these bodies is the PML protein, which recruits various other proteins to these sites. nih.govplos.org The HBV core protein itself has been reported to interact with PML-NBs during a normal infection. asm.org this compound appears to co-opt and exaggerate this interaction, promoting the formation of large Cp aggregates that are physically linked to these nuclear domains. asm.org

The induction of core protein aggregation and its association with PML-NBs has significant consequences for both the virus and the host cell.

Disruption of the Viral Life Cycle : By forcing the core protein into non-functional aggregates, this compound effectively prevents the formation of viable viral capsids. nih.govnih.gov Capsid assembly is an essential step for viral genome replication and the production of new infectious virions. researchgate.net

Host Antiviral Response : PML-NBs are known to be involved in intrinsic antiviral defense mechanisms. asm.orgnih.gov The sequestration of viral core protein into aggregates at these sites may represent a host cellular attempt to neutralize a viral component, a process that is enhanced by this compound. asm.org The interaction with PML-NBs suggests an intersection between the compound's direct antiviral activity and the cell's own defense pathways. asm.orgnih.gov

Proposed Role of Proteasomal Degradation in Core Protein Depletion

The observed dose-dependent decrease in total core protein levels suggests that the aggregated protein is actively cleared by the cell. asm.orgresearchgate.net Research on HAP compounds, including this compound, supports a role for the cellular proteasome in the degradation of the misassembled core protein. asm.org The proteasome is a large protein complex responsible for degrading unnecessary or damaged proteins, thereby maintaining protein homeostasis. nih.gov It is proposed that the large, irregular aggregates formed due to this compound are recognized by the cell's quality control machinery and targeted for destruction via the ubiquitin-proteasome system. asm.org While direct assays for proteasome involvement with this compound were not the primary focus of some studies, the data are consistent with observations for other HAPs where proteasomal degradation is a key step in core protein depletion. asm.org

Influence on HBV Replication Cycle Steps

The antiviral activity of this compound stems from its ability to interfere with the proper assembly and function of the viral capsid, a structure essential for several key steps in HBV replication.

This compound potently inhibits the replication of viral DNA by preventing the formation and maturation of functional viral nucleocapsids. mdpi.comnih.govmdpi.com The process of reverse transcribing the pregenomic RNA (pgRNA) into the viral DNA genome occurs within the confines of a correctly assembled capsid. nih.gov this compound disrupts this container, thereby abrogating the central replication step.

As a HAP-class CAM, this compound binds to a hydrophobic pocket formed between two core protein dimers, accelerating the kinetics of capsid assembly. asm.orgresearchgate.net This accelerated assembly is aberrant, leading to the formation of misshapen or aggregated core structures rather than functional, icosahedral capsids. nih.govasm.org These malformed structures are incompetent for viral DNA synthesis. mdpi.com In cell culture models, this activity translates to a potent reduction in HBV DNA levels.

In Vitro Antiviral Activity of this compound

ParameterCell LineValueReference
IC₅₀ (HBV DNA Inhibition)HepG2.2.150.15 μM mdpi.comnih.gov

Furthermore, treatment with this compound has been shown to cause a time- and dose-dependent decrease in the total amount of intracellular core protein. nih.govresearchgate.net This loss of Cp is believed to result from the drug-induced aggregation and subsequent degradation of the core protein, possibly via the proteasome pathway. nih.gov

A critical step preceding viral DNA synthesis is the specific packaging, or encapsidation, of the pgRNA-polymerase complex into a newly forming capsid. biorxiv.org The mechanism of action of this compound directly obstructs this process.

By forcing the rapid and incorrect assembly of core protein dimers, this compound causes the formation of empty or aberrant capsids that fail to package the pgRNA. nih.govasm.org The proper sequence of events, where a Cp dimer-trimer nucleus forms around the pgRNA-polymerase complex, is kinetically short-circuited. mdpi.com The resulting structures are non-functional for pgRNA encapsidation, effectively halting the viral life cycle before reverse transcription can begin. asm.org

The persistence of HBV infection is due to the formation of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. nih.gov While this compound does not directly eliminate pre-existing cccDNA, its class of molecules (CAMs) can prevent the de novo formation of cccDNA. mdpi.com

This inhibitory effect occurs at two key points:

Inhibition of Intracellular Amplification: By blocking the formation of new pgRNA-containing nucleocapsids, this compound prevents the synthesis of new relaxed circular DNA (rcDNA) genomes. This halts the intracellular pathway where newly formed nucleocapsids are trafficked to the nucleus to replenish the cccDNA pool. mdpi.com

Inhibition of Establishment of New Infection: When present at the time of initial infection, CAMs like BAY41-4109 (another HAP) have been shown to prevent the establishment of the cccDNA pool. nih.govasm.org This is thought to occur by destabilizing the incoming viral capsids upon their entry into the cell, which impairs the uncoating process and the delivery of the rcDNA genome to the nucleus for conversion into cccDNA. mdpi.com

This dual mechanism means that while existing cccDNA is not targeted, the compound can prevent both the initial formation and the subsequent maintenance of the cccDNA reservoir. mdpi.comasm.org

This compound exhibits a distinct mechanism that disrupts the fate of the HBV core protein within the cell nucleus. asm.org Following synthesis in the cytoplasm, a portion of Cp dimers are imported into the nucleus, a process essential for regulating viral transcription and cccDNA formation.

Instead of blocking the physical entry of core proteins into the nucleus, treatment with this compound induces the formation of large Cp aggregates inside the nucleus. nih.govasm.org Detailed immunofluorescence studies have revealed that these nuclear core protein aggregates are specifically associated with promyelocytic leukemia (PML) nuclear bodies. nih.govnih.govresearchgate.net This aggregation is dependent on the direct interaction between this compound and the core protein and occurs in a time- and dose-dependent manner. nih.govresearchgate.net This mislocalization and aggregation of core protein within the nucleus disrupts its normal functions related to cccDNA maintenance and the regulation of viral gene expression.

Summary of this compound Effects on HBV Core Protein and Replication Steps

HBV Replication StepEffect of this compoundMolecular ConsequenceReference
Capsid AssemblyInduces rapid, aberrant assemblyFormation of misshapen, non-functional capsids and aggregates nih.govnih.govasm.org
pgRNA EncapsidationInhibitedPrevents packaging of pgRNA-polymerase complex nih.govasm.org
Viral DNA ReplicationPotently inhibitedLack of functional capsids prevents reverse transcription mdpi.commdpi.com
cccDNA FormationPrevents de novo formationBlocks replenishment of the nuclear cccDNA pool mdpi.comasm.org
Nuclear Fate of Core ProteinCauses aggregation in the nucleusCore protein aggregates associate with PML nuclear bodies nih.govnih.govresearchgate.net

Antiviral Efficacy in Preclinical Models

In Vitro Antiviral Activity of BAY38-7690

In vitro studies using HBV-infected cell lines and primary human hepatocytes have provided valuable insights into the direct antiviral activity of this compound and its mechanism of action at the cellular level.

This compound has demonstrated antiviral activity in established HBV-replicating cell lines, such as HepG2.2.15 and HepAD38 cells. These cell lines are commonly used to study HBV replication and evaluate the effect of antiviral compounds. In HepAD38 cells, which express HBV upon removal of tetracycline (B611298), this compound treatment every two days for four days showed antiviral activity. nih.govasm.org Similarly, studies in HepG2.2.15 cells, derived from HepG2 cells stably transfected with a full-length HBV plasmid, have also shown that this compound inhibits HBV replication. medchemexpress.comimquestbio.com

The mechanism of action of this compound involves the modulation of HBV capsid assembly. As a heteroaryldihydropyrimidine (HAP), this compound acts as an allosteric effector that binds to the HBV core protein (Cp). wjgnet.comnih.gov This binding misdirects capsid assembly, leading to the formation of aberrant structures rather than functional nucleocapsids. researchgate.net Furthermore, this compound has been shown to promote the aggregation of recombinant Cp in vitro and cause a time- and dose-dependent decrease of Cp in infected cells. nih.govasm.orgnih.gov These aggregates have been observed to associate with promyelocytic leukemia (PML) nuclear bodies in infected cells. nih.govasm.orgresearchgate.net This aggregation and subsequent degradation of core protein contribute to the inhibition of viral replication. wjgnet.comnih.govmdpi.com

Primary human hepatocytes (PHH) are considered a more physiologically relevant in vitro model for HBV infection compared to continuous cell lines. While direct, detailed data specifically for this compound in PHH were not as extensively found in the provided snippets as for cell lines, the relevance of CAMs, including HAPs like this compound, in PHH studies is acknowledged. Studies evaluating novel CAMs in PHH have shown potent antiviral activity, highlighting the importance of this model for assessing compounds targeting HBV capsid assembly. nih.govresearchgate.net The mechanism observed in cell lines, involving the interaction with core protein and modulation of capsid assembly, is considered relevant to the activity of this class of compounds in PHH as well. biorxiv.org

The half-maximal effective concentration (EC50) is a key measure of the potency of an antiviral compound in vitro. It represents the concentration of the compound required to inhibit viral replication by 50%. Studies have determined the EC50 of this compound against HBV in different cell lines. In HepAD38 cells, this compound exhibited an antiviral activity with an EC50 of 0.6 µM. nih.govasm.org A previously reported EC50 in HepG2.2.15 cells is 0.15 µM. nih.govasm.orgmedchemexpress.com These values indicate the concentration range at which this compound exerts its antiviral effect in these in vitro models.

Here is a summary of the EC50 values for this compound in different cell lines:

Cell LineEC50 (µM)Reference
HepAD380.6 nih.govasm.org
HepG2.2.150.15 nih.govasm.orgmedchemexpress.com

In Vivo Efficacy in Animal Models

In vivo studies using animal models are essential to evaluate the efficacy of antiviral compounds in a more complex biological system. Transgenic and humanized mouse models have been utilized in the study of HBV infection and the assessment of potential therapeutics like this compound.

Transgenic mouse models that carry the HBV genome are valuable tools for studying HBV replication in vivo. HAPs, including this compound, have been shown to inhibit HBV replication in transgenic mouse models. asm.orgwjgnet.comnih.govgoogle.com These studies have indicated that HAPs can exhibit efficacy in reducing viral load in these models, with some reports suggesting an efficacy similar to that of lamivudine (B182088), a commonly used nucleoside analog. wjgnet.comnih.gov While specific detailed efficacy data solely for this compound in transgenic models were not extensively provided in the immediate search results, the class of compounds to which it belongs has demonstrated antiviral effects in these systems. asm.org

Humanized mouse models, which involve engraftment of human hepatocytes into immunodeficient mice, offer a system that more closely resembles human HBV infection. These models are increasingly used to evaluate novel HBV therapeutics. wjgnet.comnih.govresearchgate.net While several studies discuss the use of humanized mouse models for evaluating CAMs and other anti-HBV agents, direct efficacy data for this compound as a monotherapy in this specific model type was not prominently featured in the provided snippets. However, this compound has been mentioned in the context of being administered to HBV-infected humanized mice, particularly in studies investigating combination therapies, such as with a TLR7 agonist. google.com This indicates the relevance of humanized models in the preclinical evaluation of this compound, potentially as part of combination strategies.

Reduction of Viral Markers (e.g., HBV DNA) in Preclinical Models

Preclinical studies have investigated the ability of this compound to reduce viral markers, such as HBV DNA, in various models of HBV replication. HAPs, including this compound, have shown more favorable inhibitory concentrations (IC50 and IC90) compared to lamivudine in cell-based HBV replication assays. nih.govwjgnet.com This indicates a greater potency in inhibiting viral replication in these in vitro systems.

In a transgenic mouse model, HAPs have demonstrated an efficacy in inhibiting HBV replication that is comparable to that of lamivudine. nih.govwjgnet.com While specific quantitative data on HBV DNA reduction solely for this compound in these preclinical models is not extensively detailed across all sources, the class of HAPs to which it belongs is noted for its ability to inhibit the production of HBV virions and reduce HBV DNA levels. nih.govwjgnet.com

Research has also shown that this compound can induce aggregation of recombinant core protein in vitro and cause a time- and dose-dependent decrease of core protein in infected cells. nih.gov This effect on the core protein is consistent with the proposed mechanism of action for HAPs, which involves modulating capsid assembly and potentially leading to core protein degradation, thereby impacting viral replication and the levels of viral markers like HBV DNA. nih.govwjgnet.comnih.gov

Comparative Pharmacological Analysis and Resistance Profiles

Comparison of BAY38-7690 with Other HAPs (e.g., BAY41-4109)

This compound belongs to the heteroaryldihydropyrimidine (HAP) class of compounds, which are potent inhibitors of Hepatitis B Virus (HBV) replication. ncats.ionih.gov Like other HAPs, such as BAY41-4109, this compound functions as a Capsid Assembly Modulator (CAM). Specifically, they are classified as CAM-A, indicating they induce the formation of aberrant, non-capsid polymers from HBV core protein (HBc) dimers. nih.govresearchgate.netnih.gov This mechanism disrupts the normal assembly of the viral nucleocapsid, a critical step in the HBV lifecycle. nih.govnih.gov

Both this compound and BAY41-4109 misdirect the assembly of the core protein, leading to the formation of irregular aggregates instead of functional icosahedral capsids. nih.govnih.gov Research has shown that these HAP-induced aggregates can be targeted for degradation. For instance, BAY41-4109-induced aberrant polymers are removed through a cellular process involving p62-mediated macroautophagy. nih.gov Furthermore, studies by Deres et al. demonstrated that both this compound and BAY41-4109 lead to the depletion of newly synthesized core proteins through proteasomal activity. nih.gov

A key characteristic of both compounds is their ability to induce the aggregation of the HBV core protein within the cell. nih.gov Over time, treatment with either this compound or BAY41-4109 results in the formation of nuclear aggregates of the core protein, which have been observed to associate with promyelocytic leukemia (PML) nuclear bodies. researchgate.netnih.govresearchgate.net This shared mechanism underscores the similar pharmacological profile of these two HAP compounds.

FeatureThis compoundBAY41-4109
Compound Class Heteroaryldihydropyrimidine (HAP)Heteroaryldihydropyrimidine (HAP)
Mechanism of Action Capsid Assembly Modulator (CAM-A)Capsid Assembly Modulator (CAM-A)
Effect on Capsid Assembly Induces aberrant, non-capsid polymersInduces aberrant, non-capsid polymers
Cellular Effect Induces HBc aggregates associated with PML nuclear bodiesInduces HBc aggregates associated with PML nuclear bodies
Core Protein Degradation Mediated by proteasome activityMediated by proteasome and autophagy pathways

Differentiation from Other Classes of CAMs (e.g., CAM-E)

Capsid Assembly Modulators (CAMs) are broadly divided into two main classes based on their effect on capsid formation: CAM-A (aberrant) and CAM-E (empty). ice-hbv.orgplos.org this compound is a CAM-A. nih.gov

The fundamental difference lies in the final product of the modulated assembly process.

CAM-A (Aberrant) : This class, which includes HAPs like this compound and BAY41-4109, misdirects the assembly of core protein dimers to form non-capsid polymers and irregular aggregates. researchgate.netnih.gov These structures are non-functional and can be cleared by cellular degradation pathways. nih.govnih.gov

CAM-E (Empty) : This class, which includes compounds from different chemical families like sulfamoylbenzamides, accelerates the assembly of core proteins into capsids that are morphologically normal or near-normal but are devoid of the viral pregenomic RNA (pgRNA). researchgate.netnih.govice-hbv.org These "empty" capsids are non-infectious as they lack the genetic material necessary for replication. nih.gov

Despite these distinct outcomes, both CAM-A and CAM-E compounds bind to the same hydrophobic pocket at the interface between core protein dimers, thereby allosterically modulating the assembly process. researchgate.netnih.govplos.org

FeatureCAM-A (e.g., this compound)CAM-E
Mechanism Misdirects assemblyAccelerates assembly
Resulting Structure Aberrant, non-capsid polymers/aggregatesMorphologically normal, empty capsids
Viral Genome Prevents encapsidation due to malformed capsidsCapsids are formed without pgRNA
Chemical Class Example Heteroaryldihydropyrimidines (HAPs)Sulfamoylbenzamides (SBAs), Phenylpropenamides (PPAs)

Identification of Resistance Mutations in HBV Core Protein (e.g., T109M, Y118F)

The development of resistance is a potential challenge for antiviral therapies. For CAMs, resistance mutations typically arise in the core protein, specifically within or near the drug-binding pocket. nih.gov

Studies on HAP compounds and other CAMs have identified several amino acid substitutions that can reduce their antiviral efficacy.

T109 Mutations : The Threonine at position 109 (T109) is located at the entrance of the CAM-binding pocket. nih.gov Naturally occurring mutations at this position, such as T109M (Threonine to Methionine), have been shown to confer resistance to certain CAMs. nih.gov These mutations can alter capsid stability and are thought to impede the entry of the drug into its binding site. nih.gov

Y118F Mutation : The Tyrosine at position 118 (Y118) is another critical residue within the binding pocket. The Y118F (Tyrosine to Phenylalanine) substitution has been identified as a mutation that reduces the antiviral activity of the HAP compound BAY41-4109. nih.gov

While these mutations have been characterized for the broader class of CAMs or closely related HAPs, they represent the primary known sites for potential resistance to compounds like this compound that share the same binding site.

MutationLocation in Core ProteinEffect on CAMs
T109M Forms part of the mouth of the CAM binding pocketCan impede drug entry, leading to resistance.
Y118F Within the CAM binding pocketReduces antiviral activity of HAP compounds like BAY41-4109.

Cross-Resistance Patterns with Other Antiviral Agents

Cross-resistance occurs when a mutation that confers resistance to one drug also reduces the efficacy of another drug. nih.gov A key advantage of developing new classes of antivirals is the potential for activity against viral strains that are resistant to existing therapies.

The mechanism of action of this compound and other CAMs is fundamentally different from that of the most commonly used anti-HBV drugs, the nucleos(t)ide analogues (NAs). NAs, such as Entecavir and Tenofovir, inhibit the viral reverse transcriptase enzyme, preventing the synthesis of viral DNA. nih.gov In contrast, CAMs target the viral core protein and its assembly. nih.gov

Because these drugs target different viral proteins and processes, it is unlikely that resistance mutations selected by NAs would confer resistance to CAMs, and vice versa. Indeed, in vitro studies have shown that BAY41-4109, a close analogue of this compound, remains fully active against HBV isolates carrying NA resistance mutations. nih.gov Conversely, NA therapies have been shown to be effective against variants that exhibit reduced susceptibility to CAMs. nih.gov This lack of cross-resistance suggests that CAMs like this compound could be valuable for patients who have developed resistance to NA therapies and could be used in combination regimens.

Methodologies for Studying Bay38 7690

Cell Culture Models for HBV Replication

To study the antiviral activity of BAY38-7690 in an environment that mimics natural infection, researchers utilize specific human hepatoma cell lines that can support HBV replication. nih.govfrontiersin.org These models are crucial for determining the efficacy of the compound in reducing viral output from infected cells.

Commonly used cell lines include:

HepG2.2.15: A stable cell line derived from the HepG2 human hepatoblastoma line, which is engineered to contain an integrated copy of the HBV genome. This model constitutively produces infectious HBV particles, making it a valuable tool for screening antiviral compounds. nih.govnih.gov

HepAD38: Similar to HepG2.2.15, this is a stable cell line that supports HBV replication. A key feature of the HepAD38 line is that viral gene expression and replication are under the control of a tetracycline-repressible promoter, allowing for inducible and controlled studies of the viral life cycle and the effects of inhibitors. nih.govnih.govnih.gov In studies with this compound, HepAD38 cells were cultured without tetracycline (B611298) to induce HBV replication and then treated with the compound to assess its antiviral activity. nih.govresearchgate.net

HepG2-NTCP: This cell line is derived from HepG2 cells but has been engineered to express the sodium taurocholate co-transporting polypeptide (NTCP). frontiersin.orgmdpi.com The discovery of NTCP as the functional cellular receptor for HBV entry has been a significant breakthrough, allowing researchers to study the complete viral life cycle, from entry to egress. nih.govnih.govmdpi.com These cells are susceptible to de novo infection with HBV, providing a more comprehensive model than stable cell lines with integrated genomes. frontiersin.orgmdpi.com

These cell culture systems allow for the investigation of this compound's impact on various stages of the HBV life cycle and are fundamental for determining key antiviral parameters, such as the half-maximal effective concentration (EC₅₀). nih.gov

Cell LineDescriptionApplication in this compound Studies
HepAD38HepG2-derived stable cell line with tetracycline-repressible HBV replication. nih.govnih.govUsed to determine the antiviral activity (EC₅₀) of this compound by quantifying the reduction in total HBV DNA. nih.gov
HepG2-NTCPHepG2 cells engineered to express the HBV entry receptor NTCP, allowing for infection studies. frontiersin.orgmdpi.comUsed to confirm that this compound-induced aggregation of the core protein occurs in a true infection model. nih.gov

Biochemical and Biophysical Assays

Biochemical and biophysical assays are critical for dissecting the direct interaction between this compound and its molecular target, the HBV core protein (Cp). These in vitro techniques provide detailed mechanistic insights independent of the cellular environment.

The primary mechanism of action for this compound is the disruption of normal HBV capsid formation. nih.govnih.gov In vitro assembly assays are designed to reconstitute this process outside of the cell. The general procedure involves expressing and purifying recombinant HBV core protein, typically a truncated form like C150 that contains the assembly domain. researchgate.netnih.gov Assembly is then initiated, often by increasing the ionic strength of the solution (e.g., by adding NaCl). nih.gov The effect of this compound is observed by including it in the reaction mixture. These assays have shown that instead of forming regular icosahedral capsids, the core protein in the presence of this compound forms large, aberrant, and heterogeneous aggregates. nih.govresearchgate.net This demonstrates the compound's role as a capsid assembly modulator. nih.govnih.gov

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of molecules, which function as core protein allosteric modulators (CpAMs). nih.gov Allosteric modulation occurs when a compound binds to a site on a protein (an allosteric site) that is distinct from the protein's active or functional site. ku.dkrsc.org This binding event induces a conformational change in the protein, thereby altering its activity. rsc.org

In the case of this compound, it binds to a pocket within the core protein dimer interface. This interaction strengthens the dimer-dimer association, leading to uncontrolled and rapid aggregation rather than the precisely controlled assembly of a normal capsid. nih.gov Studies using HBV plasmids with HAP resistance mutations in the core protein have confirmed that the effects of this compound are due to this direct compound-Cp interaction. nih.gov Various biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can be employed to characterize the binding affinity and thermodynamics of such interactions, providing quantitative data on how the compound engages its target. reactionbiology.comcriver.com

To visualize and quantify the aberrant structures induced by this compound, researchers employ high-resolution imaging and particle sizing techniques. nih.gov

Electron Microscopy (EM): Transmission electron microscopy (TEM) provides direct visual evidence of the effect of this compound on capsid assembly. researchgate.net In vitro assembly reactions treated with the compound and imaged by TEM show large, irregular protein aggregates instead of the uniform, 30-35 nm icosahedral particles characteristic of normal HBV capsids. nih.govresearchgate.net This qualitative analysis is crucial for confirming the misdirection of the assembly process. researchgate.net

Dynamic Light Scattering (DLS): DLS is a biophysical technique used to measure the size distribution of particles in a solution. plos.org In the context of this compound, DLS is used to quantitatively assess the extent of Cp aggregation. Studies have shown that as the concentration of this compound increases in an in vitro assembly reaction, the average size of the resulting particles also increases in a dose-dependent manner. nih.gov This provides quantitative support for the misassembly mechanism observed with EM. nih.gov

Effect of this compound on HBV Core Protein Assembly Measured by DLS. nih.gov
This compound Concentration (µM)Average Particle Size (Radius, nm)
0~20
10~100
50>200

Molecular Biology Techniques

Molecular biology techniques are indispensable for quantifying the impact of this compound on viral nucleic acids within the cell culture models.

Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method used to measure the amount of DNA or RNA in a sample. nih.govscienceopen.com In the study of this compound, total DNA is extracted from HBV-replicating cell lines (like HepAD38) that have been treated with the compound. nih.gov qPCR is then performed using primers that specifically target and amplify a region of the HBV genome. nih.govnih.gov

By comparing the amount of HBV DNA in treated cells to untreated controls, researchers can precisely quantify the compound's antiviral activity. nih.gov This method is used to generate dose-response curves and calculate the EC₅₀ value, which represents the concentration of the drug that inhibits viral replication by 50%. nih.govresearchgate.net For this compound, qPCR analysis revealed an EC₅₀ of 0.6 µM in HepAD38 cells. nih.gov This technique is a cornerstone for assessing the potency of antiviral agents that target viral replication. testcatalog.orgnih.gov

Western Blotting for Protein Expression and Degradation

Western blotting has been a crucial technique to elucidate the effect of this compound on the expression and stability of the Hepatitis B Virus (HBV) core protein (Cp). Studies have utilized this method to quantify changes in Cp levels within liver cells following treatment with the compound.

Research findings indicate that this compound leads to a significant reduction in the intracellular levels of HBV Cp. This effect is both dose- and time-dependent. In experiments using the HepAD38 cell line, which can be induced to express HBV, treatment with this compound resulted in a progressive decrease in Cp. For instance, when HepAD38 cells were treated with a 5 µM concentration of this compound, a time-dependent loss of Cp was observed, with the majority of the protein being degraded by 48 hours post-treatment. nih.gov This degradation effect is a characteristic feature of heteroaryldihydropyrimidine (HAP) compounds, the class to which this compound belongs. nih.govnih.gov

The dose-dependent nature of this degradation was also demonstrated. As the concentration of this compound was increased, the corresponding level of Cp detected by Western blot decreased. nih.gov These experiments typically involve separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and then probing with a specific antibody against the HBV core protein to visualize and quantify its presence. nih.gov

Table 1: Effect of this compound on HBV Core Protein (Cp) Levels in HepAD38 Cells

Treatment ConditionObserved Effect on Cp LevelsReference
Dose-Response (0.25 µM to 5 µM for 4 days)Suppressed Cp in a dose-dependent manner. nih.gov
Time-Course (5 µM)Time-dependent decrease, with the vast majority of Cp lost by 48 hours. nih.gov

Immunofluorescence Microscopy for Protein Localization and Aggregation

Immunofluorescence microscopy has provided critical insights into the subcellular effects of this compound on the HBV core protein. This technique allows for the visualization of Cp within intact cells, revealing changes in its localization and aggregation state upon compound treatment.

Studies using this methodology have shown that this compound induces the aggregation of Cp into distinct nuclear foci in infected cells. nih.gov This phenomenon was observed in multiple cell systems, including HBV-expressing HepAD38 cells, HepG2 cells transfected with an HBV-expressing plasmid, and HBV-infected HepG2-NTCP cells. nih.gov The formation of these Cp aggregates occurs in a manner that is dependent on both the dose of this compound and the duration of the treatment. nih.gov

Further investigation revealed that these this compound-induced Cp aggregates are associated with promyelocytic leukemia (PML) nuclear bodies. nih.gov PML nuclear bodies are known to be involved in various cellular processes, including antiviral responses. While untreated cells typically show Cp dispersed throughout the cell, treatment with this compound leads to the coalescence of Cp into these specific nuclear structures. nih.govnih.gov This effect is not dependent on active viral replication, as it was also observed in cells overexpressing Cp from a plasmid lacking other HBV sequences. nih.gov The direct interaction between this compound and the core protein is responsible for this aggregation. nih.gov

Table 2: Immunofluorescence Analysis of this compound-Induced HBV Cp Aggregation

Cell SystemKey FindingReference
HepAD38 cellsTime- and dose-dependent aggregation of Cp in nuclear foci. nih.gov
HBV-transfected HepG2 cellsCp aggregation observed, confirming the effect in a transient expression system. nih.gov
HBV-infected HepG2-NTCP cellsCp aggregation in nuclear foci upon treatment, validating the effect in an infection model. nih.gov
Cp-overexpressing HepG2 cellsAggregation is independent of viral replication, indicating a direct effect on Cp. nih.gov

Mutagenesis Studies for Resistance and Mechanism Elucidation

Mutagenesis studies have been instrumental in confirming that the HBV core protein is the direct target of this compound and in identifying the specific regions of the protein that are critical for the compound's activity. By introducing specific amino acid changes in the Cp sequence, researchers can assess the impact of these mutations on the efficacy of the drug.

A key finding from these studies is that a specific mutation within the core protein can confer resistance to HAP compounds. nih.gov In research involving this compound, an HBV-expressing plasmid harboring a HAP resistance mutation in Cp was used. When cells expressing this mutant Cp were treated with this compound, the characteristic aggregation of Cp in nuclear foci was abrogated. nih.gov This demonstrates that the effect of this compound is due to a direct interaction with the core protein and that alterations in the compound's binding site can eliminate its activity. nih.gov

While the specific mutation used in the this compound study is not detailed, research on other HAP compounds has identified several mutations in the Cp that reduce susceptibility. These mutations are typically located in the hydrophobic pocket at the dimer-dimer interface where HAPs are known to bind. Commonly identified resistance mutations for the HAP class of inhibitors include changes at amino acid positions such as T33, P25, and V124. These findings underscore the utility of mutagenesis in defining the precise mechanism of action and potential resistance pathways for antiviral compounds like this compound.

Animal Model Systems for HBV Infection

While in vitro studies provide valuable mechanistic data, animal models are essential for evaluating the preclinical efficacy of antiviral compounds in a living organism. Various animal models have been developed to study HBV infection, as the virus has a narrow host range primarily limited to humans and higher primates. nih.govfrontiersin.orgnih.gov

Commonly used models include HBV transgenic mice, which have the HBV genome integrated into their own, and human liver chimeric mice, where immunodeficient mice are engrafted with human hepatocytes. nih.govfrontiersin.org HBV transgenic mice are useful for studying aspects of viral replication and pathogenesis, although they are immunologically tolerant to HBV antigens. frontiersin.orgnih.gov Humanized liver mouse models allow for the study of the entire viral life cycle, including infection of human hepatocytes. nih.govnih.gov

Despite the availability of these models and their use in testing other HAP compounds, such as BAY 41-4109, a thorough search of the scientific literature did not yield specific studies evaluating the compound this compound in any of these in vivo animal model systems for HBV infection. nih.govresearchgate.net Therefore, while the framework for such preclinical evaluation exists, data on the in vivo efficacy of this compound is not publicly available.

Future Research Directions and Therapeutic Implications

Elucidating the Precise Molecular Pathways of Core Protein Aggregation and Clearance

BAY38-7690 functions by inducing the aberrant assembly of the HBV core protein (Cp). asm.org In vitro studies have demonstrated that this compound promotes the formation of large, heterogeneous Cp aggregates in a dose-dependent manner, disrupting the normal formation of viral capsids. mdpi.comasm.org This misdirection of capsid assembly is a hallmark of HAP compounds. asm.org

Further investigation has revealed that this process leads to a significant, time- and dose-dependent reduction of intracellular Cp levels in infected cells. mdpi.com A key area for future research is to fully elucidate the cellular pathways responsible for the clearance of these drug-induced Cp aggregates. While the precise mechanisms are still under investigation, the degradation of the aggregated core protein appears to be a primary consequence of this compound treatment. asm.org Pinpointing the specific proteasomal or autophagic pathways involved in clearing these aberrant structures will be crucial for understanding the compound's long-term effects and potential cellular interactions.

Investigation of Host Factor Involvement in this compound's Mechanism of Action

A significant finding in the mechanism of action of this compound is the involvement of specific host cell structures. Immunofluorescence analysis has shown that the core protein aggregates induced by this compound co-localize with Promyelocytic Leukemia (PML) nuclear bodies. asm.orgresearchgate.net PML nuclear bodies are dynamic, multi-protein sub-nuclear structures involved in various cellular processes, including transcriptional regulation, DNA damage repair, and apoptosis. nih.govnih.govimrpress.com

The association between the drug-induced Cp aggregates and PML nuclear bodies suggests an interaction with host cellular machinery. asm.org Future research should focus on determining the nature of this association. It is important to understand whether PML bodies are actively involved in sequestering or degrading the Cp aggregates or if their association is a consequence of a broader cellular stress response induced by the abnormal protein accumulation. investingnews.com Investigating the role of individual PML body components (such as the PML protein itself, Sp100, and Daxx) in this process could reveal novel host-virus interactions and potential targets for host-directed therapies. nih.gov

Role in Developing HBV Functional Cure Strategies

The ultimate goal of new HBV drug development is to achieve a "functional cure," defined as the sustained loss of HBsAg with or without seroconversion to anti-HBs antibodies after a finite course of treatment. mdpi.com Capsid assembly modulators are considered a cornerstone of many functional cure strategies due to the central role of the core protein in the HBV lifecycle. mdpi.comresearchgate.net

The HBV core protein is essential for protecting the viral genome, facilitating its transport to the nucleus for cccDNA formation, and participating in the assembly of new virions. nih.govmdpi.com By inducing the misassembly of capsids, this compound disrupts these critical functions. Research on other CAMs has shown they can inhibit the establishment of the cccDNA pool during de novo infection. nih.gov This is a critical attribute, as the cccDNA minichromosome is the primary reason for the persistence of HBV infection. mdpi.com Future studies must confirm if this compound shares this ability to prevent cccDNA formation and investigate whether it can impact the stability or transcriptional activity of pre-existing cccDNA, potentially by disrupting the supply of new core proteins to the nucleus.

Addressing Antiviral Resistance and Strategies to Overcome It

The emergence of antiviral drug resistance is a significant challenge in the long-term management of chronic viral infections. nih.gov For capsid assembly modulators, resistance typically arises from specific amino acid substitutions in the core protein, particularly within the hydrophobic pocket where the drug binds. asm.orgmdpi.comnih.gov

Mutations at positions such as T109 in the core protein have been shown to confer resistance to some CAMs by altering the drug-binding site. asm.org A critical area of ongoing research is the identification of all potential resistance mutations for HAP compounds like this compound and understanding their impact on both drug susceptibility and viral fitness.

Strategies to Overcome Resistance:

Rational Drug Design: Computational modeling and structural biology can be used to design next-generation CAMs that can effectively bind to and inhibit resistant core protein variants or have a higher genetic barrier to resistance. mdpi.comnih.gov

Combination Therapy: As mentioned previously, using this compound in combination with drugs that have different targets and resistance profiles (like NAs) is a proven strategy to suppress the emergence of resistant strains. nih.gov

Genotypic Monitoring: Monitoring for known resistance mutations in patients undergoing therapy can allow for timely adjustments to treatment regimens before clinical breakthrough occurs.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on BAY38-7690?

  • Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder, focusing on pharmacological mechanisms, pharmacokinetics, and preclinical outcomes. Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure queries .
  • Key Tools : Use citation management software (e.g., EndNote) to track studies and identify recurring limitations, such as inconsistent dosing protocols or understudied off-target effects.

Q. What are critical parameters for designing in vitro studies with this compound?

  • Experimental Design :

  • Dosage Range : Base concentrations on IC50 values from prior studies (e.g., 0.1–10 µM) .
  • Controls : Include vehicle controls and reference compounds (e.g., known agonists/antagonists of the target receptor).
  • Endpoints : Measure viability (MTT assay), target engagement (e.g., binding affinity via SPR), and downstream biomarkers (e.g., cAMP levels for GPCR studies) .
    • Validation : Ensure reproducibility by repeating experiments across ≥3 biological replicates and reporting mean ± SEM .

Q. How should researchers formulate hypotheses about this compound’s therapeutic potential?

  • Framework : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Hypothesis: "this compound exhibits tissue-specific efficacy due to differential receptor isoform expression."
  • Novelty Check: Confirm no prior studies have explored isoform selectivity using tools like Google Scholar alerts .

Advanced Research Questions

Q. How can conflicting data on this compound’s mechanism of action be resolved?

  • Contradiction Analysis :

  • Step 1 : Compare experimental conditions (e.g., cell lines, assay types) across studies. For example, discrepancies in EC50 values may arise from differences in cell membrane composition or assay temperature .
  • Step 2 : Perform meta-analysis using fixed-effects models to quantify heterogeneity (I² statistic) and identify outliers .
    • Case Study : If Study A reports antagonism and Study B reports partial agonism, replicate both protocols under standardized conditions to isolate variables .

Q. What statistical methods are optimal for analyzing dose-response data of this compound?

  • Quantitative Analysis :

  • Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50 and Hill coefficients .
  • ANOVA with Post Hoc Tests : Compare efficacy across dosage groups (e.g., Tukey’s HSD for multiple comparisons) .
    • Software : Use GraphPad Prism or R packages (e.g., drc for dose-response curves) .

Q. How can researchers ensure reproducibility in this compound studies?

  • Best Practices :

  • Detailed Protocols : Document buffer compositions, incubation times, and equipment settings (e.g., plate reader wavelengths) .
  • Open Data : Share raw datasets and analysis code via repositories like Zenodo or Figshare .
    • Validation : Collaborate with independent labs to verify key findings using blinded samples .

Data Contradiction and Synthesis

Q. How to address variability in this compound’s pharmacokinetic profiles across animal models?

  • Methodology :

  • Pharmacokinetic Modeling : Use compartmental models (e.g., non-compartmental analysis) to compare AUC, Cmax, and t½ between species .
  • Covariate Analysis : Investigate factors like metabolic enzyme expression (e.g., CYP450 isoforms) or renal clearance rates .
    • Example : If murine studies show faster clearance than primate models, conduct in vitro microsomal stability assays to identify species-specific metabolism pathways .

Tables for Reference

Table 1 : Common Pitfalls in this compound Research and Solutions

PitfallSolutionReference
Inconsistent cell linesUse authenticated lines (e.g., ATCC) with mycoplasma testing
Poor dose-response correlationValidate compound solubility and stability in assay buffers
Overinterpretation of in vitro dataConfirm findings in ex vivo or in vivo models

Table 2 : Key Statistical Tests for this compound Data Analysis

Data TypeTestApplication
Continuous (e.g., EC50)Student’s t-testCompare two groups
Categorical (e.g., efficacy yes/no)Chi-squareAssess frequency differences
Dose-responseNonlinear regressionModel potency and efficacy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.